molecular formula C12H13NO3 B2852377 2-Oxo-1-propyl-5-indolinecarboxylic acid CAS No. 1597248-98-0

2-Oxo-1-propyl-5-indolinecarboxylic acid

Cat. No. B2852377
M. Wt: 219.24
InChI Key: KJZCFPNUGNZSDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Oxo-1-propyl-5-indolinecarboxylic acid” is represented by the InChI code 1S/C12H13NO3/c1-2-7-8-5-3-4-6-9(8)13-10(7)11(14)12(15)16/h3-6,13H,2H2,1H3,(H,15,16). The molecular weight of this compound is 219.24.


Physical And Chemical Properties Analysis

The physical form of “2-Oxo-1-propyl-5-indolinecarboxylic acid” is solid . It is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

The synthesis of indole-2-carboxylic acid derivatives, including 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, from 1-Propyl-1H-indole-2-carboxylic acid has been explored due to their therapeutic applications. These compounds are synthesized through a process involving oxalyl chloride and secondary amines, and are characterized using various spectroscopic techniques. Their antibacterial and antifungal activities have been screened, showing significant antibacterial and moderate antifungal properties (Raju et al., 2015).

Biological Activity

Research has demonstrated that derivatives of indole-2-carboxylic acid exhibit biological activities, such as antibacterial and antifungal properties, which are comparable to standard drugs like Ampicillin and Nystatin. This suggests potential for these compounds in therapeutic applications, particularly in combating bacterial and fungal infections (Raju et al., 2015).

Innovative Synthesis Methods

A novel one-pot cyclization method for synthesizing N-acyl indolines from 2-aminophenethyl alcohols with carboxylic acids has been developed. This method provides an efficient, scalable, and cost-effective approach to producing biologically important indolines, which are further oxidizable to indoles and oxindoles (Wang et al., 2007).

Safety And Hazards

The safety information available indicates that “2-Oxo-1-propyl-5-indolinecarboxylic acid” may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-oxo-1-propyl-3H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-5-13-10-4-3-8(12(15)16)6-9(10)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZCFPNUGNZSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-propyl-5-indolinecarboxylic acid

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